molecular formula C8H8O4 B1584532 1-(2,4,5-Trihydroxyphenyl)ethanone CAS No. 1818-27-5

1-(2,4,5-Trihydroxyphenyl)ethanone

Cat. No. B1584532
CAS RN: 1818-27-5
M. Wt: 168.15 g/mol
InChI Key: WCJLAYDOJJYRHF-UHFFFAOYSA-N
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Description

“1-(2,4,5-Trihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H8O4 . It has a molecular weight of 168.14700 . Other names for this compound include Acetophenone, 2’,4’,6’-trihydroxy-; Acetophloroglucine; Acetylphloroglucinol; Phloroacetophenone .


Molecular Structure Analysis

The molecular structure of “1-(2,4,5-Trihydroxyphenyl)ethanone” consists of an ethanone group (C2H2O) attached to a phenyl group (C6H5) that is substituted with three hydroxy groups (OH) at the 2nd, 4th, and 5th positions .


Physical And Chemical Properties Analysis

“1-(2,4,5-Trihydroxyphenyl)ethanone” has a density of 1.446g/cm3 and a boiling point of 404.3ºC at 760 mmHg . The compound is characterized by a flash point of 212.4ºC .

Scientific Research Applications

Antimicrobial Properties

  • Molecular Docking and ADMET Studies : Ethanone, a derivative of 1-(2,4,5-Trihydroxyphenyl)ethanone, has demonstrated antimicrobial properties. Molecular docking studies reveal significant binding affinities with proteins in Staphylococcus aureus, suggesting potential for use in targeting bacterial infections (Satya, V., & Aiswariya, 2022).

Crystal Structure Analysis

  • Hydrogen Bonded Crystal Structure : Research on 1-(5-chloro-2-hydroxyphenyl)ethanone, a variant of 1-(2,4,5-Trihydroxyphenyl)ethanone, has provided insights into its unique crystal structure. This includes characterization through various physicochemical techniques and theoretical studies using DFT computational methods (Majumdar, D., 2016).

Antibacterial and Antifungal Applications

  • Synthesis of Derivatives with Antimicrobial Effects : 2,4,5-trisubstituted-1H-imidazoles, derived from various ethanone derivatives including 1-(2,4,5-Trihydroxyphenyl)ethanone, have shown effectiveness as antibacterial and antifungal agents. These derivatives have been evaluated for their action against E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant, S. D., Patil, R., & Baravkar, A., 2011).

Fluorescent Probes in Biological Systems

  • Naked-Eye Fluorescent On-Off Probe : A derivative of 1-(2-Hydroxyphenyl)ethanone has been utilized in developing a fluorescent probe for detecting H2S in biological systems. This probe demonstrates high selectivity and sensitivity, indicating its potential for studying biological effects of HS− (Fang, T., Jiang, X.-D., Sun, C.-L., & Li, Q., 2019).

Photoremovable Protecting Group for Carboxylic Acids

Schiff Bases for Chemical Applications

  • Schiff Bases Synthesis and Applications : Schiff bases derived from 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone exhibit a range of applications. Their synthesis, along with DFT calculations and molecular docking studies, demonstrate potential in various chemical and biological applications (Raza, M., Dege, N., Doğan, O. E., Ağar, T., & Sumrra, S., 2021).

Charge Density Analysis in Molecular Structure

  • X-ray and Neutron Diffraction Studies : Charge density analysis in 1-(2-hydroxy-5-nitrophenyl)ethanone reveals intricate details of intra- and intermolecular bonding features. This study provides insights into the molecular structure and bonding characteristics of this compound (Hibbs, D., Overgaard, J., & Piltz, R., 2003).

properties

IUPAC Name

1-(2,4,5-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJLAYDOJJYRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171189
Record name Ethanone, 1-(2,4,5-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trihydroxyphenyl)ethanone

CAS RN

1818-27-5
Record name Ethanone, 1-(2,4,5-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1818-27-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,4,5-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Also obtained by Fries rearrangement of p-chlorophenyl phenylacetate with–aluminium chloride in refluxing chlorobenzene for 4 h (25%)[5188]. Also obtained by Friedel–Crafts …
Number of citations: 4 link.springer.com
S Perruchon - 2004 - d-nb.info
General chemicals were purchased from Merck or Aldrich, Fluka, Lancaster, Across, Riedel, Indofine, and were used without further purification. All solvents (Merck) were used without …
Number of citations: 5 d-nb.info
G Mrug, D Hodyna, L Metelytsia… - Chemistry & …, 2023 - Wiley Online Library
QSAR analysis of previously synthesized and nature‐inspired virtual isoflavone‐cytisine hybrids against the HEp‐2 laryngeal carcinoma cell lines was performed using the OCHEM …
Number of citations: 3 onlinelibrary.wiley.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
B COCH - Springer
Number of citations: 0
B COCH - Springer
Number of citations: 0

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